molecular formula C17H19F6N3O3 B2987684 Ethyl 4-((N-(3,5-bis(trifluoromethyl)phenyl)carbamoyl)methyl)piperazinecarboxylate CAS No. 1023882-70-3

Ethyl 4-((N-(3,5-bis(trifluoromethyl)phenyl)carbamoyl)methyl)piperazinecarboxylate

Cat. No.: B2987684
CAS No.: 1023882-70-3
M. Wt: 427.347
InChI Key: XGROSWTWPJOANM-UHFFFAOYSA-N
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Description

Ethyl 4-((N-(3,5-bis(trifluoromethyl)phenyl)carbamoyl)methyl)piperazinecarboxylate is a useful research compound. Its molecular formula is C17H19F6N3O3 and its molecular weight is 427.347. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s binding affinity and efficacy.

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with pathways involving carbon-carbon bond formation or breakage.

Result of Action

The presence of the trifluoromethyl group (-cf3) has been associated with improved drug potency , suggesting that the compound might enhance the efficacy of drugs targeting the reverse transcriptase enzyme.

Properties

IUPAC Name

ethyl 4-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F6N3O3/c1-2-29-15(28)26-5-3-25(4-6-26)10-14(27)24-13-8-11(16(18,19)20)7-12(9-13)17(21,22)23/h7-9H,2-6,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGROSWTWPJOANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.